N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-17-14(9-16-10)15(20)19-8-11-2-5-13(18-7-11)12-3-4-12/h2,5-7,9,12H,3-4,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPXOGJCMCWXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various reactions, such as oxidation and reduction, facilitates the development of new compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. It may interact with specific enzymes or receptors, altering their activity and influencing cellular pathways. For instance, it has been studied for its effects on kinase inhibition, which is crucial in cell signaling.
Medicine
The compound shows promise in medicinal chemistry, particularly for its potential therapeutic properties :
- Anti-cancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Investigations indicate it could reduce inflammatory markers in cellular models.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
| Study Focus | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate effects on human breast cancer cells | Exhibited dose-dependent cytotoxicity with an IC50 of 15 µM (2023) |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% (2025) |
| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) (2024) |
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Research
Compound 2 (N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methylpyrazine-2-carboxamide)
- Structure : Shares the 5-methylpyrazine-2-carboxamide core but replaces the cyclopropylpyridinylmethyl group with a benzooxaborol ring.
- Synthesis : Yield (72%) is comparable to the target compound’s synthetic efficiency .
- Analytical Data : 13C NMR (δ 161.89, C=O) and MS ([M + H]+ = 255.9) differ due to the oxaborol moiety’s electronic effects .
N-(3-(Trifluoromethyl)phenyl)pyrazine-2-carboxamides (1a–1e)
- Structure: Alkylamino substituents (e.g., propyl, pentyl) at the pyrazine 5-position vs. the target’s methyl group.
- Synthesis : Higher yields (76–98%) but lower melting points (128–156°C) suggest reduced crystallinity compared to the target compound .
- Activity : Longer alkyl chains (e.g., heptyl in 1e) may improve lipophilicity but reduce solubility, whereas the target’s methyl group balances these properties .
Antidiabetic and Receptor-Targeting Analogues
Glipizide (N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxamide)
- Structure : Shares the 5-methylpyrazine-2-carboxamide core but includes a sulfonylurea group for pancreatic β-cell targeting.
- Activity : The cyclohexylcarbamoyl group enhances hypoglycemic effects, whereas the target’s cyclopropylpyridine may favor kinase or microbial target binding .
EGFR Inhibitor (N-{4-[4-amino-6-ethynyl-5-(quinolin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]bicyclo[2.2.1]heptan-1-yl}-5-methylpyrazine-2-carboxamide)
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-5-methylpyrazine-2-carboxamide (7d)
Benzimidazole Derivatives (B1, B8)
Physicochemical and Pharmacokinetic Properties
Key Findings and Implications
- Structural Flexibility : The 5-methylpyrazine-2-carboxamide core is versatile, accommodating substituents like cyclopropylpyridine (target), oxaborol (Compound 2), or sulfonylurea (Glipizide) for varied bioactivities .
- Synthetic Efficiency : Moderate yields (72%) for the target compound suggest manageable synthetic complexity compared to lower-yielding analogs (e.g., 7d at 47.8%) .
- Pharmacokinetic Optimization : The cyclopropyl group balances lipophilicity and metabolic stability, contrasting with bulkier groups in EGFR inhibitors or hydrophilic sulfonylureas .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes related to inflammatory pathways, particularly fatty acid amide hydrolase (FAAH). This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including analgesic and anti-inflammatory properties.
- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator for certain G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.
Biological Activity Data
Case Study 1: Analgesic Effects
A study investigated the analgesic properties of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in pain management therapies.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth, indicating its potential as a lead for developing new antimicrobial agents.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
- Toxicological Profile : Initial toxicity assessments suggest a low toxicity profile at therapeutic doses, making it a candidate for further development.
- Therapeutic Applications : Potential applications include treatment for chronic pain conditions and infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

